Tofacitinib citrate

描述

托法替尼柠檬酸盐是一种主要用于治疗自身免疫性疾病的药物,例如类风湿性关节炎、银屑病关节炎和溃疡性结肠炎。 它是一种 Janus 激酶 (JAK) 抑制剂,这意味着它通过抑制 Janus 激酶家族中一种或多种酶的活性来起作用,从而调节免疫反应 .

准备方法

合成路线和反应条件: 托法替尼柠檬酸盐的合成涉及几个关键步骤:

缩合反应: 该过程从中间体 VII 和 VIII 的缩合反应开始,形成中间体 VI。

氢化: 然后将中间体 VI 氢化以产生中间体 V。

拆分: 中间体 V 进行拆分以实现大于 99% 的对映异构体纯度,从而产生中间体 IV。

碱性介质释放: 中间体 IV 在碱性介质中释放,生成中间体 III。

N-酰化: 中间体 III 经过 N-酰化反应形成托法替尼 (II)。

工业生产方法: 托法替尼柠檬酸盐的工业生产遵循类似的合成路线,但针对高收率和高纯度进行了优化。 该过程涉及仔细控制反应条件,例如温度、压力和 pH 值,以确保始终如一地生产高质量的托法替尼柠檬酸盐 .

化学反应分析

反应类型: 托法替尼柠檬酸盐会经历各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢。

还原: 这种反应涉及添加氢或去除氧。

取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。

常见试剂和条件:

氧化: 常见试剂包括高锰酸钾和过氧化氢。

还原: 常见试剂包括硼氢化钠和氢化铝锂。

取代: 常见试剂包括卤素和亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氧化物,而还原可能产生醇 .

科学研究应用

Approved Indications

Tofacitinib citrate is FDA-approved for several conditions:

- Rheumatoid Arthritis (RA) : Indicated for adults with moderate to severe RA who have had an inadequate response or intolerance to one or more disease-modifying antirheumatic drugs (DMARDs). It can be used as monotherapy or in combination with methotrexate .

- Psoriatic Arthritis (PA) : Approved for adults with active PA who have not responded adequately to other DMARDs. The approval was based on results from two pivotal phase III trials (OPAL Broaden and OPAL Beyond) .

- Ulcerative Colitis (UC) : Tofacitinib is the first JAK inhibitor approved for UC treatment, indicated for adults with moderate to severe disease who have not responded well to TNF blockers. Approval followed three phase III clinical trials (OCTAVE Induction and Sustain) .

- Polyarticular Course Juvenile Idiopathic Arthritis (pcJIA) : Approved for children aged two years and older, following a phase III trial demonstrating its safety and efficacy .

Efficacy in Rheumatoid Arthritis

Research at the European League Against Rheumatism (EULAR) Congress highlighted that tofacitinib can be effective as a monotherapy for RA, providing a viable alternative for patients unable to tolerate methotrexate. Long-term studies have shown sustained efficacy and a manageable safety profile .

Psoriatic Arthritis Trials

In clinical trials, patients receiving tofacitinib demonstrated significant improvements in disease activity scores compared to those on placebo. The OPAL studies confirmed its effectiveness in reducing symptoms and improving quality of life .

Ulcerative Colitis Outcomes

The OCTAVE trials provided robust evidence supporting the use of tofacitinib in UC, showing remission rates significantly higher than placebo groups. Patients reported improved bowel function and reduced inflammation markers .

Emerging Applications

Recent studies have explored additional potential uses for tofacitinib:

- COVID-19 Treatment : Preliminary research indicated that tofacitinib may alleviate symptoms associated with COVID-19 by modulating the immune response, though further studies are needed to establish its efficacy in this context .

- Other Autoimmune Conditions : Investigations into the use of tofacitinib for conditions such as alopecia areata suggest it may also be beneficial in treating other immune-mediated disorders .

Safety Profile

Tofacitinib's safety profile has been evaluated extensively across various studies. Common adverse effects include increased risk of infections, elevated liver enzymes, and potential cardiovascular events. Monitoring is essential during treatment, especially in patients with pre-existing conditions .

作用机制

托法替尼柠檬酸盐通过抑制 Janus 激酶的活性来发挥作用,Janus 激酶是参与调节造血和免疫细胞功能的信号通路中的胞内酶。 通过抑制这些酶,托法替尼柠檬酸盐调节免疫反应,减少炎症和自身免疫性疾病的症状 .

类似化合物:

巴瑞替尼: 另一种用于治疗类风湿性关节炎的 JAK 抑制剂。

鲁索利替尼: 一种用于治疗骨髓纤维化和真性红细胞增多症的 JAK 抑制剂。

乌帕替尼: 一种用于治疗类风湿性关节炎的 JAK 抑制剂。

独特性: 托法替尼柠檬酸盐能够抑制多种 JAK 酶(JAK1、JAK2 和 JAK3),而其他 JAK 抑制剂可能对特定 JAK 酶更具选择性。 这种广泛的抑制使托法替尼柠檬酸盐能够有效地治疗更广泛的自身免疫性疾病 .

相似化合物的比较

Baricitinib: Another JAK inhibitor used to treat rheumatoid arthritis.

Ruxolitinib: A JAK inhibitor used to treat myelofibrosis and polycythemia vera.

Upadacitinib: A JAK inhibitor used to treat rheumatoid arthritis.

Uniqueness: Tofacitinib citrate is unique in its ability to inhibit multiple JAK enzymes (JAK1, JAK2, and JAK3), whereas other JAK inhibitors may be more selective for specific JAK enzymes. This broad inhibition allows this compound to be effective in treating a wider range of autoimmune diseases .

生物活性

Tofacitinib citrate is an oral Janus kinase (JAK) inhibitor primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis (RA), ulcerative colitis (UC), and psoriasis. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, safety profile, and notable case studies.

This compound inhibits JAK1 and JAK3, which are critical for the signaling pathways of various cytokines involved in immune responses. The inhibition of these kinases leads to:

- Reduced Cytokine Production : Tofacitinib significantly decreases the production of pro-inflammatory cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are essential for lymphocyte development and function .

- Inhibition of T-cell Activation : By targeting dendritic cells and CD4(+) T-cells (including Th1 and Th17 cells), tofacitinib modulates immune responses and reduces the differentiation of Th17 cells by downregulating IL-23 receptor expression .

- B-cell Regulation : Tofacitinib inhibits B-cell differentiation and antibody production while maintaining B-cell regulatory functions .

Efficacy in Clinical Studies

Tofacitinib has been evaluated in several clinical trials for its efficacy in treating RA and UC. Below is a summary of key findings:

Safety Profile

The safety profile of tofacitinib has been established through long-term studies. Notable adverse events (AEs) include:

- Infections : Increased risk of serious infections, including herpes zoster (HZ) and tuberculosis. The incidence rate for serious infections was approximately 1.97 per 100 patient-years .

- Gastrointestinal Issues : Cases of gastrointestinal perforation have been reported, particularly in higher dosage groups .

- Hematological Changes : Decreases in hemoglobin, neutrophil, and lymphocyte counts have been observed. Dyslipidemia is also a noted side effect that correlates with dosage .

Case Studies

- Rheumatoid Arthritis :

- Ulcerative Colitis :

属性

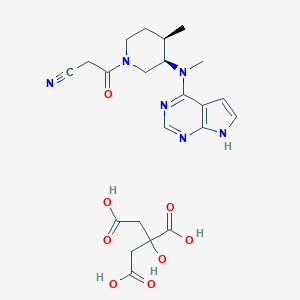

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIKUFDOYJFGBQ-YLAFAASESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202404 | |

| Record name | Tofacitinib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540737-29-9 | |

| Record name | Tofacitinib citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540737-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofacitinib citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0540737299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofacitinib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tofacitinib citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFACITINIB CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1FF4DIV0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tofacitinib citrate?

A1: this compound is a Janus kinase (JAK) inhibitor. [] It works by selectively inhibiting JAK1 and JAK3, which are enzymes involved in the signaling pathways of various cytokines implicated in inflammatory and autoimmune diseases. [, ] By blocking these enzymes, this compound disrupts the signaling cascade that leads to inflammation and immune cell activation. []

Q2: What downstream effects are observed upon JAK1/3 inhibition by this compound?

A2: Inhibiting JAK1/3 with this compound leads to reduced phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins. [] This, in turn, downregulates the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), interleukin (IL)-6, IL-17, and tumor necrosis factor-alpha (TNF-α). [, , ] The overall effect is a dampening of the inflammatory and immune responses.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C16H20N6O • C6H8O7 and a molecular weight of 502.5 g/mol. [, ]

Q4: What spectroscopic techniques are typically employed to characterize this compound?

A4: Several spectroscopic methods are used for characterization, including UV-Vis spectrophotometry [, , ], High-Performance Liquid Chromatography (HPLC) [, ], and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). [] These techniques help in identifying the drug, quantifying its concentration, and detecting impurities.

Q5: How does pH affect the stability of this compound?

A5: this compound exhibits pH-dependent stability. Research suggests an optimal pH range between 2.0 and 5.0 for maximized stability. [] Degradation is observed at higher pH levels.

Q6: What are some formulation strategies employed to improve the bioavailability of this compound?

A6: Various formulations have been explored to enhance bioavailability, including mouth-dissolving tablets, [, , ] floating tablets, [] topical gels, [, ] and liposomal systems. [] These formulations aim to improve solubility, dissolution rate, and target specific delivery routes.

Q7: How is this compound quantified in various matrices?

A7: High-Performance Thin Layer Chromatography (HPTLC) [], High-Performance Liquid Chromatography (HPLC) [, ], and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [] are commonly used for quantification. These methods allow accurate and sensitive measurement of this compound in pharmaceutical formulations and biological samples.

Q8: What are the primary routes of administration for this compound?

A8: this compound is primarily administered orally, available as tablets, extended-release tablets, and oral solution. [] Research also explores alternative delivery routes like topical and transdermal administration. [, ]

Q9: What are the primary applications of this compound in clinical settings?

A9: this compound is approved for treating rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. [] It is also being investigated for its potential in treating other autoimmune diseases, such as alopecia areata, vitiligo, and atopic dermatitis. [, , , ]

Q10: Have any resistance mechanisms been identified for this compound?

A10: While research on resistance mechanisms is ongoing, some studies suggest a potential link between JAK/STAT pathway activation and reduced sensitivity to this compound in certain conditions like T-cell large granular lymphocyte leukemia (T-LGLL). []

Q11: What drug delivery strategies are being explored to enhance this compound's efficacy?

A11: Nanoparticle-based delivery systems, [] liposomes, [] and micro-focused phototherapy [] are being investigated to improve targeted delivery to specific tissues like hair follicles or inflamed joints. These strategies aim to enhance drug efficacy while minimizing systemic side effects.

Q12: What safety concerns are associated with this compound?

A13: this compound, being an immunosuppressant, carries a risk of infections, including serious ones. [] Careful patient selection and monitoring for potential adverse events are crucial during therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。